N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-3-4-19-11(5-8)16-13(17-14(19)21)23-7-12(20)15-10-6-9(2)22-18-10/h3-6H,7H2,1-2H3,(H,15,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTAHKFPSGVYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an oxazole ring with a pyrido-triazin moiety. This structural complexity may contribute to its biological activities. The molecular formula is CHNOS, with a molecular weight of approximately 315.38 g/mol.
Synthesis
Recent studies have indicated efficient synthetic routes for compounds with similar structures through multi-component reactions. For instance, one-pot synthesis methods have been demonstrated to yield derivatives with enhanced biological activity .
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies utilizing the MTT assay have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines:
| Compound | Cancer Cell Line | IC (µg/mL) |
|---|---|---|
| Compound A | HCT116 (Colon cancer) | 201.45 |
| Compound B | A431 (Epidermoid carcinoma) | 44.77 |
| Compound C | BJ-1 (Normal skin fibroblast) | 92.05 |
These results suggest that the compound could be developed as a therapeutic agent against specific types of cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Minimal inhibitory concentration (MIC) tests revealed:
| Microorganism | MIC (mg/mL) |
|---|---|
| K. pneumoniae (Gram-negative) | 6.25 |
| S. aureus (Gram-positive) | 1.56 |
| C. albicans (Fungal) | 12.5 |
These findings indicate that the compound possesses promising antibacterial and antifungal activities .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results indicated a consistent scavenging ability across various concentrations, suggesting its effectiveness as an antioxidant agent:
| Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 71.7 |
| 300 | 72.5 |
This activity highlights the compound's potential in preventing oxidative stress-related diseases .
The biological activities of this compound are likely mediated through various mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit critical enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects.
Case Studies
Several studies have reported on the efficacy of compounds related to this compound:
Study on Anticancer Effects
In a comparative study involving various derivatives, one particular derivative exhibited superior anticancer activity against HCT116 cells compared to standard treatments like doxorubicin .
Study on Antimicrobial Effects
Another study highlighted the effectiveness of this compound against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential use in treating infections caused by antibiotic-resistant pathogens .
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanylacetamide Derivatives
Key Observations :
- The pyrido-triazine core in the target compound may offer superior thermal stability compared to phthalazinone (Compound 12) or oxadiazole-based analogs due to extended conjugation .
Key Observations :
Table 3: Reported Activities of Sulfanylacetamide Derivatives
Key Observations :
- The pyrido-triazine core may mimic purine scaffolds, hinting at kinase or protease inhibition mechanisms .
Q & A
Q. How does this compound compare structurally to similar triazole- or oxadiazole-containing analogs?
- Answer : Unlike simpler triazoles (e.g., 1,2,4-triazole derivatives), this compound’s pyridotriazinone core enhances π-stacking potential, while the oxazole-methyl group increases lipophilicity. Comparative QSAR studies highlight its improved logP (~2.8) and predicted binding affinity for kinase targets .
Q. What protocols ensure stability during long-term storage?
- Answer : Store under anhydrous conditions (desiccated, −20°C) to prevent hydrolysis of the acetamide group. Use amber vials to block UV-induced degradation of the thioether bond. Periodic HPLC analysis (every 6 months) monitors degradation products .
Q. What advanced techniques characterize thermal degradation pathways?
- Answer : TGA-DSC (thermogravimetric analysis–differential scanning calorimetry) identifies decomposition onset temperatures (e.g., ~220°C for pyridotriazinone breakdown). LC-MS/MS traces degradation products, revealing cleavage at the sulfanyl-acetamide bond as the primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
